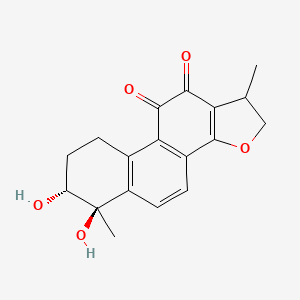

15,16-Dihydrotanshindiol C

Description

The exact mass of the compound this compound is 314.11542367 g/mol and the complexity rating of the compound is 609. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(6R,7R)-6,7-dihydroxy-1,6-dimethyl-2,7,8,9-tetrahydro-1H-naphtho[1,2-g][1]benzofuran-10,11-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O5/c1-8-7-23-17-10-3-5-11-9(4-6-12(19)18(11,2)22)14(10)16(21)15(20)13(8)17/h3,5,8,12,19,22H,4,6-7H2,1-2H3/t8?,12-,18-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSWJBFKCVPRBJO-GNGYTGERSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCC(C4(C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CC[C@H]([C@]4(C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 15,16-Dihydrotanshinone I: Discovery, Origin, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 15,16-dihydrotanshinone I, a bioactive diterpenoid predominantly isolated from the roots of Salvia miltiorrhiza Bunge (Danshen). While also referred to in some commercial contexts as 15,16-Dihydrotanshindiol C, the scientific literature predominantly uses the former nomenclature. This document details its discovery, natural origin, and key biological activities, with a focus on its anti-thrombin, anticancer, and anti-inflammatory properties. Detailed experimental protocols for its isolation, purification, and biological evaluation are provided, alongside a summary of its quantitative biological data. Furthermore, this guide illustrates the signaling pathways modulated by 15,16-dihydrotanshinone I through detailed diagrams, offering a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction

15,16-dihydrotanshinone I is a lipophilic abietane diterpenoid, a class of chemical compounds that are major active constituents of Salvia miltiorrhiza, a plant widely used in traditional Chinese medicine for the treatment of cardiovascular diseases.[1][2][3] The compound is characterized by its unique chemical structure, which is the basis for its diverse pharmacological activities. This guide will delve into the technical aspects of its discovery, its biological source, and the experimental methodologies used to investigate its therapeutic potential.

Discovery and Origin

Natural Source

The primary natural source of 15,16-dihydrotanshinone I is the dried root of Salvia miltiorrhiza Bunge, a perennial plant belonging to the Lamiaceae family.[1][2][3] This medicinal herb, commonly known as Danshen, is native to China and Japan, and its use in traditional medicine dates back centuries, primarily for conditions related to blood circulation.[2][3]

Initial Identification

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C₁₈H₁₄O₃ | |

| Molar Mass | 278.307 g·mol⁻¹ | |

| CAS Number | 87205-99-0 | |

| Appearance | Red powder | |

| Solubility | Soluble in DMSO | [1] |

Biological Activities and Quantitative Data

15,16-dihydrotanshinone I has demonstrated a range of biological activities, with significant findings in the areas of anticoagulation, cancer, and inflammation. The following table summarizes the key quantitative data from various studies.

| Biological Activity | Cell Line / Model | IC₅₀ / EC₅₀ | Reference |

| Thrombin Inhibition | In vitro enzymatic assay | 29.39 µM | [5] |

| Anticancer | Human hepatocellular carcinoma (SK-HEP-1) | ~5 µg/mL (SRB assay) | [1] |

| Human promyelocytic leukemia (HL-60) | ~0.51 µg/mL (MTT assay) | [6] | |

| Human breast adenocarcinoma (MCF-7) | Not specified | [7] | |

| Human breast adenocarcinoma (MDA-MB-231) | Not specified | [7] | |

| Papillary thyroid cancer (BCPAP) | >35% reduction in viability at 1.5 µM | [8] | |

| Anti-inflammatory | IgE-Ag stimulated mouse bone marrow-derived mast cells (BMMCs) | ~20 µM (inhibited degranulation by ~90%) | [9] |

Experimental Protocols

Extraction and Isolation of Tanshinones from Salvia miltiorrhiza

This protocol provides a general method for the extraction and purification of tanshinones, including 15,16-dihydrotanshinone I, from the roots of Salvia miltiorrhiza.

5.1.1. Extraction

-

Sample Preparation: The dried roots of Salvia miltiorrhiza are ground into a fine powder.[10]

-

Solvent Extraction: The powdered root material is extracted with an appropriate organic solvent. Common methods include:

-

Filtration and Concentration: The extract is filtered to remove solid plant material, and the solvent is evaporated under reduced pressure to yield a crude extract.[10]

5.1.2. Purification

-

Column Chromatography: The crude extract is subjected to column chromatography on silica gel or other suitable stationary phases.[13]

-

High-Speed Counter-Current Chromatography (HSCCC): This technique is effective for the preparative separation of tanshinones. A two-phase solvent system, such as light petroleum-ethyl acetate-methanol-water (6:4:6.5:3.5, v/v), can be used.[11]

-

High-Performance Liquid Chromatography (HPLC): Analytical and preparative HPLC are used for the final purification and quantification of 15,16-dihydrotanshinone I. A typical HPLC system would utilize a C18 column with a gradient elution of acetonitrile and water containing a small percentage of acetic acid.[10][12]

Thrombin Activity Assay (Chromogenic Substrate Method)

This protocol is based on the general principles of chromogenic thrombin activity assays and is adapted from descriptions in the literature.[14][15][16][17][18]

-

Reagent Preparation:

-

Assay Buffer: A suitable buffer, such as Tris-HCl with NaCl and PEG 6000, is prepared.

-

Thrombin Solution: A stock solution of human α-thrombin is prepared in the assay buffer.

-

Chromogenic Substrate: A thrombin-specific chromogenic substrate (e.g., S-2238) is dissolved in the assay buffer.

-

Test Compound: 15,16-dihydrotanshinone I is dissolved in DMSO to prepare a stock solution and then diluted to various concentrations with the assay buffer.

-

-

Assay Procedure:

-

In a 96-well microplate, add the test compound at various concentrations.

-

Add the thrombin solution to each well and incubate for a specified period (e.g., 10 minutes) at 37°C.

-

Initiate the reaction by adding the chromogenic substrate to each well.

-

Measure the absorbance at a specific wavelength (e.g., 405 nm) at regular intervals using a microplate reader.

-

-

Data Analysis:

-

The rate of the reaction is determined from the change in absorbance over time.

-

The percentage of thrombin inhibition is calculated for each concentration of the test compound.

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the effect of a compound on cell proliferation and viability.[2][3][19][20]

-

Cell Seeding: Seed the desired cancer cell line (e.g., SK-HEP-1, HL-60) in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of 15,16-dihydrotanshinone I for a specified duration (e.g., 24 or 48 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized SDS-HCl solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC₅₀ value.

Signaling Pathways and Mechanisms of Action

15,16-dihydrotanshinone I exerts its biological effects by modulating several key signaling pathways.

Anticancer Activity

In cancer cells, 15,16-dihydrotanshinone I has been shown to induce apoptosis and inhibit proliferation through multiple mechanisms.

-

AMPK/Akt/mTOR Pathway: It activates AMP-activated protein kinase (AMPK) while downregulating the Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation.[1]

-

MAPK Pathway: The compound suppresses the phosphorylation of ERK1/2 and p38 MAPK, components of the mitogen-activated protein kinase pathway involved in cell growth and differentiation.[1]

-

JNK/FasL Pathway: In leukemia cells, it induces apoptosis through the activation of the JNK signaling pathway and subsequent upregulation of the Fas ligand (FasL).[6]

-

Endoplasmic Reticular (ER) Stress: It can induce ER stress, leading to apoptosis in prostate cancer cells.[21][22]

-

Wnt/β-catenin Pathway: In papillary thyroid cancer, it has been shown to downregulate the Wnt signaling pathway.[8]

-

EGFR Pathway: It may exert its anti-proliferative effects in hepatocellular carcinoma by targeting the epidermal growth factor receptor (EGFR) pathway.[23]

-

Nrf2 Pathway: It has been found to protect against ischemic stroke by inhibiting ferroptosis via the activation of the Nrf2 pathway.[24]

Anti-inflammatory Activity

In the context of allergic inflammation, 15,16-dihydrotanshinone I has been shown to inhibit the degranulation of mast cells.

-

Syk-dependent Pathway: It suppresses the activation of spleen tyrosine kinase (Syk), a key signaling molecule downstream of the high-affinity IgE receptor (FcεRI) in mast cells. This inhibition prevents the subsequent release of inflammatory mediators.[9]

Experimental Workflow for Discovery and Evaluation

The discovery and evaluation of bioactive compounds like 15,16-dihydrotanshinone I follow a systematic workflow.

Conclusion

15,16-dihydrotanshinone I, a key bioactive compound from Salvia miltiorrhiza, exhibits significant therapeutic potential as an anticoagulant, anticancer, and anti-inflammatory agent. This technical guide has provided a detailed overview of its discovery, origin, and biological activities, supported by quantitative data and experimental protocols. The elucidation of its mechanisms of action, particularly its modulation of critical signaling pathways, offers a solid foundation for further research and development of this promising natural product into a therapeutic agent. The information compiled herein serves as a valuable resource for scientists and professionals dedicated to advancing the field of drug discovery.

References

- 1. Anti-proliferative Effect of 15,16-Dihydrotanshinone I Through Cell Cycle Arrest and the Regulation of AMP-activated Protein Kinase/Akt/mTOR and Mitogen-activated Protein Kinase Signaling Pathway in Human Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 细胞计数与健康状况分析 [sigmaaldrich.com]

- 3. broadpharm.com [broadpharm.com]

- 4. Structural elucidation of metabolites of tanshinone I and its analogue dihydrotanshinone I in rats by HPLC-ESI-MSn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 15,16-Dihydrotanshinone I from the Functional Food Salvia miltiorrhiza Exhibits Anticancer Activity in Human HL-60 Leukemia Cells: in Vitro and in Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-tumor potential of 15,16-dihydrotanshinone I against « metajournal.com [metajournal.com]

- 8. Dihydrotanshinone I exhibits antitumor effects via β-catenin downregulation in papillary thyroid cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 15,16-Dihydrotanshinone I suppresses IgE-Ag stimulated mouse bone marrow-derived mast cell activation by inhibiting Syk kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. preprints.org [preprints.org]

- 13. LC–MS-based multivariate statistical analysis for the screening of potential thrombin/factor Xa inhibitors from Radix Salvia Miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Human Thrombin Chromogenic Activity Assay Kit | ABIN5564624 [antibodies-online.com]

- 15. abcam.com [abcam.com]

- 16. haemoscan.com [haemoscan.com]

- 17. A review of commercially available thrombin generation assays - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A method to measure thrombin activity in a mixture of fibrinogen and thrombin powders - PMC [pmc.ncbi.nlm.nih.gov]

- 19. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. 15,16-Dihydrotanshinone I, a Compound of Salvia miltiorrhiza Bunge, Induces Apoptosis through Inducing Endoplasmic Reticular Stress in Human Prostate Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. 15,16-Dihydrotanshinone I, a Compound of Salvia miltiorrhiza Bunge, Induces Apoptosis through Inducing Endoplasmic Reticular Stress in Human Prostate Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Dihydrotanshinone I inhibits hepatocellular carcinoma cells proliferation through DNA damage and EGFR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 24. 15, 16-Dihydrotanshinone I protects against ischemic stroke by inhibiting ferroptosis via the activation of nuclear factor erythroid 2-related factor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling 15,16-Dihydrotanshindiol C: A Technical Guide to its Natural Source and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

15,16-Dihydrotanshindiol C is a diterpenoid compound that has been identified within the renowned medicinal plant, Salvia miltiorrhiza Bunge, also known as Danshen. This plant has a long history of use in traditional Chinese medicine, particularly for cardiovascular ailments. This technical guide provides a comprehensive overview of the natural sourcing of this compound, methodologies for the extraction and analysis of related diterpenoids from Salvia miltiorrhiza, and an exploration of its known biological activity as a thrombin inhibitor. Due to the limited specific quantitative data and experimental protocols for this compound in publicly available scientific literature, this guide also presents established methods for similar tanshinone compounds as a practical reference for researchers.

Natural Source: Salvia miltiorrhiza

The primary and currently known natural source of this compound is the dried root and rhizome of Salvia miltiorrhiza Bunge (Danshen). This perennial plant is a member of the Lamiaceae family and is widely cultivated in China and other parts of Asia. The major bioactive constituents of Salvia miltiorrhiza are broadly classified into two categories: the lipophilic diterpenoid quinones known as tanshinones, and the hydrophilic phenolic acids. This compound belongs to the tanshinone family.

While numerous studies have quantified the major tanshinones like tanshinone IIA, cryptotanshinone, and tanshinone I in Salvia miltiorrhiza, specific quantitative data for this compound remains scarce in the current body of scientific literature. The concentration of tanshinones in the plant can be influenced by various factors including the plant's genetic strain, geographical origin, cultivation conditions, and post-harvest processing.

Table 1: Major Diterpenoids Quantified in Salvia miltiorrhiza Root

| Compound | Typical Concentration Range (mg/g of dried root) | Analytical Method | Reference |

| Tanshinone IIA | 0.1 - 5.0 | HPLC-MS/MS, UPLC-MS/MS | [1][2][3] |

| Cryptotanshinone | 0.1 - 3.0 | HPLC-MS/MS, UPLC-MS/MS | [1][2][3] |

| Tanshinone I | 0.05 - 1.5 | HPLC-MS/MS, UPLC-MS/MS | [1][2][3] |

| Dihydrotanshinone I | 0.05 - 1.0 | HPLC-MS/MS, UPLC-MS/MS | [1][2][3] |

| This compound | Data not available in cited literature | - | - |

Note: The concentration ranges are approximate and can vary significantly.

Experimental Protocols

General Extraction and Isolation of Diterpenoids from Salvia miltiorrhiza

This protocol outlines a general procedure for the extraction and preparative isolation of diterpenoids, which would include this compound.

Objective: To obtain a crude extract enriched with diterpenoids from the dried roots of Salvia miltiorrhiza.

Materials:

-

Dried and powdered roots of Salvia miltiorrhiza

-

Ethanol (95%)

-

n-Hexane

-

Rotary evaporator

-

High-Speed Counter-Current Chromatography (HSCCC) system

Procedure:

-

Extraction: The powdered roots of Salvia miltiorrhiza are extracted with a solution of ethanol and n-hexane (1:1, v/v) to isolate the lipophilic diterpenoids.[4]

-

Concentration: The resulting extract is concentrated under reduced pressure using a rotary evaporator to yield a crude diterpenoid extract.[4]

-

Purification: The crude extract is then subjected to preparative High-Speed Counter-Current Chromatography (HSCCC) for the separation and purification of individual diterpenoid compounds.[4] A two-phase solvent system, such as n-hexane-ethanol-water, is employed in a stepwise elution process to yield purified fractions of various tanshinones.[4]

Quantification of Diterpenoids by HPLC-MS/MS

This protocol describes a general method for the quantitative analysis of tanshinones, which can be optimized for this compound once a reference standard is available.

Objective: To quantify the concentration of diterpenoids in an extract of Salvia miltiorrhiza.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS)

-

C18 HPLC column

Procedure:

-

Sample Preparation: A known weight of the dried Salvia miltiorrhiza extract is dissolved in a suitable solvent (e.g., methanol) to a specific concentration.

-

Chromatographic Separation: The sample is injected into the HPLC system. The diterpenoids are separated on a C18 column using a gradient elution with a mobile phase typically consisting of an aqueous solution with a small percentage of acid (e.g., 0.1% acetic acid) and an organic solvent like methanol or acetonitrile.[2]

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into the mass spectrometer. The quantification is performed in the Selected Reaction Monitoring (SRM) mode, which provides high selectivity and sensitivity.[1] For each compound, a specific precursor ion ([M+H]+) and one or more product ions are monitored.

Biological Activity and Signaling Pathways

This compound has been identified as a thrombin inhibitor. Thrombin is a critical serine protease that plays a central role in the blood coagulation cascade.

Thrombin Inhibition

The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a fibrin clot to stop bleeding. Thrombin (Factor IIa) is the final enzyme in this cascade, responsible for converting fibrinogen to fibrin. Inhibition of thrombin is a key therapeutic strategy for the prevention and treatment of thrombotic disorders.

While the precise mechanism of thrombin inhibition by this compound has not been elucidated in detail, it is proposed to act as a direct thrombin inhibitor.

Signaling Pathway Diagrams

The following diagrams illustrate the general workflow for the isolation of diterpenoids and the coagulation cascade with the point of thrombin inhibition.

Caption: General experimental workflow for the isolation and quantification of diterpenoids.

Caption: Simplified coagulation cascade showing the point of thrombin inhibition.

Conclusion and Future Directions

This compound is a promising, yet understudied, diterpenoid from Salvia miltiorrhiza. Its identification as a thrombin inhibitor warrants further investigation for its potential therapeutic applications in cardiovascular diseases. Future research should focus on:

-

Developing and validating specific and sensitive analytical methods for the accurate quantification of this compound in Salvia miltiorrhiza and its preparations.

-

Optimizing extraction and purification protocols to increase the yield of this specific compound.

-

Conducting detailed in vitro and in vivo studies to elucidate the precise mechanism of thrombin inhibition and to evaluate its broader pharmacological profile, including its pharmacokinetics and potential off-target effects.

This technical guide serves as a foundational resource for researchers embarking on the study of this intriguing natural product, highlighting both the current knowledge and the significant opportunities for future discovery.

References

- 1. Quantitative determination of four diterpenoids in Radix Salviae Miltiorrhizae using LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aidic.it [aidic.it]

- 3. Comparative Analysis of the Major Chemical Constituents in Salvia miltiorrhiza Roots, Stems, Leaves and Flowers during Different Growth Periods by UPLC-TQ-MS/MS and HPLC-ELSD Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preparative isolation and purification of six diterpenoids from the Chinese medicinal plant Salvia miltiorrhiza by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 15,16-Dihydrotanshindiol C (CAS number 891854-96-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

15,16-Dihydrotanshindiol C, more commonly known in scientific literature as 15,16-dihydrotanshinone I, is a lipophilic abietane diterpenoid compound.[1][2] Isolated from the roots of Salvia miltiorrhiza Bunge (Danshen), a plant widely used in traditional Chinese medicine, this compound has garnered significant interest for its diverse pharmacological activities.[2][3] This technical guide provides a comprehensive overview of its biological effects, mechanisms of action, and key experimental data, intended to serve as a resource for researchers in drug discovery and development.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 891854-96-9 | |

| Molecular Formula | C₁₈H₁₈O₅ | |

| Molecular Weight | 314.33 g/mol | |

| Appearance | Red powder | [1] |

| Solubility | Water: 12.9 mg/L (estimated); Ethanol: 1 mg/mL | [1] |

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, with notable effects as a thrombin inhibitor and as an anti-cancer agent. The following tables summarize the key quantitative data from various in vitro studies.

Table 1: Enzyme Inhibition and Binding Affinity

| Target | Assay Type | Value | Source |

| Thrombin | Inhibition Assay | IC₅₀: 29.39 μM | [4] |

| Acetylcholinesterase | Inhibition Assay | IC₅₀: 25 μM | [1][5] |

| HuR (RNA-binding protein) | Cell-free binding assay | Kᵢ: 3.74 nM | [6][7] |

| Mast Cell Degranulation (RHL-2H3 cells) | Inhibition Assay | IC₅₀: 14.3 μM | [6][7] |

| Platelet Aggregation (collagen-induced) | Inhibition Assay | IC₅₀: 8.7 μM | [6][7] |

Table 2: Cytotoxicity in Cancer Cell Lines

| Cell Line | Cancer Type | Value | Source |

| MCF-7 | Breast Cancer | IC₅₀: 0.84 μM | [6][7] |

| MDA-MB-231 | Breast Cancer | IC₅₀: 0.92 μM | [6][7] |

| SK-BR-3 | Breast Cancer | IC₅₀: 1.2 μM | [6][7] |

| HL-60 | Human Promyelocytic Leukemia | IC₅₀: ~0.51 μg/mL | |

| Human Umbilical Vein Endothelial Cells (HUVECs) | - | IC₅₀: ~1.28 μg/mL | [1] |

| HCT116 | Colorectal Cancer | >50% inhibition at 5 μM | [8] |

Signaling Pathways and Mechanisms of Action

This compound modulates several key signaling pathways, primarily implicated in cancer progression and cellular stress responses.

HIF-1α Signaling Pathway

Hypoxia-inducible factor-1α (HIF-1α) is a critical transcription factor in tumor adaptation to hypoxic environments. This compound has been shown to downregulate HIF-1α expression through a post-transcriptional mechanism. It interferes with the binding of the RNA-binding protein HuR to HIF-1α mRNA, leading to decreased mRNA stability and subsequent protein expression. Another proposed mechanism involves the inhibition of HIF-1α protein synthesis by downregulating the mTOR/p70S6K/4E-BP1 and MEK/ERK pathways.

Endoplasmic Reticulum (ER) Stress and Apoptosis

In human prostate carcinoma cells, this compound has been shown to induce apoptosis by triggering endoplasmic reticulum (ER) stress. This is evidenced by the upregulation of GRP78/Bip and CHOP/GADD153, and the phosphorylation of eIF2α and JNK. The compound also causes an accumulation of polyubiquitinated proteins, suggesting it may act as a proteasome inhibitor, further contributing to ER stress and apoptosis.

References

- 1. Dihydrotanshinone I - Wikipedia [en.wikipedia.org]

- 2. Anti-proliferative Effect of 15,16-Dihydrotanshinone I Through Cell Cycle Arrest and the Regulation of AMP-activated Protein Kinase/Akt/mTOR and Mitogen-activated Protein Kinase Signaling Pathway in Human Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological activities of dihydrotanshinone I, a natural product from Salvia miltiorrhiza Bunge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dihydrotanshinone I | C18H14O3 | CID 11425923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. 15,16-Dihydrotanshinone I, a Compound of Salvia miltiorrhiza Bunge, Induces Apoptosis through Inducing Endoplasmic Reticular Stress in Human Prostate Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enhanced Bioavailability of Dihydrotanshinone I–Bovine Serum Albumin Nanoparticles for Stroke Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 15,16-Dihydrotanshinone I, a Compound of Salvia miltiorrhiza Bunge, Induces Apoptosis through Inducing Endoplasmic Reticular Stress in Human Prostate Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 15,16-Dihydrotanshindiol C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, biological activities, and experimental considerations for the diterpenoid compound 15,16-Dihydrotanshindiol C.

Core Quantitative Data

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Source(s) |

| Molecular Weight | 314.33 g/mol | [1][2] |

| Molecular Formula | C18H18O5 | [1][2] |

| CAS Number | 891854-96-9 | [2] |

| Topological Polar Surface Area | 83.8 Ų | [3][4] |

| Hydrogen Bond Donor Count | 2 | [3][4] |

| Hydrogen Bond Acceptor Count | 5 | [3][4] |

| XlogP | 0.7 | [3][4] |

| Rotatable Bond Count | 0 | [3][4] |

| Heavy Atom Count | 23 | [3][4] |

| Complexity | 609 | [3][4] |

| Formal Charge | 0 | [3][4] |

| Exact Mass | 314.115 g/mol | [3][4] |

Biological Activity and Therapeutic Potential

This compound is a naturally occurring diterpenoid that has garnered interest for its potential therapeutic applications. The primary reported biological activities are:

-

Thrombin Inhibition: This compound is a potent inhibitor of thrombin, a key serine protease in the blood coagulation cascade.[1][2] Its ability to directly inhibit thrombin suggests its potential as an anticoagulant for the prevention and treatment of thrombotic disorders.

-

Antimycobacterial Activity: Research has indicated that tanshinones from Salvia miltiorrhiza, including compounds structurally related to this compound, can inhibit the growth of Mycobacterium tuberculosis. The proposed mechanism involves the disruption of the mycobacterial cell envelope and the induction of oxidative stress.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are crucial for reproducible research. Below are generalized protocols for assessing its key biological activities.

Thrombin Inhibition Assay (Fluorometric)

This protocol is a representative method for determining the thrombin inhibitory activity of this compound.

1. Materials and Reagents:

- Human Thrombin

- Thrombin-specific fluorogenic substrate (e.g., Boc-Asp(OBzl)-Pro-Arg-AMC)

- Assay Buffer (e.g., Tris-HCl, pH 8.0 with NaCl and CaCl2)

- This compound (dissolved in an appropriate solvent, e.g., DMSO)

- Positive Control (a known thrombin inhibitor, e.g., argatroban)

- 96-well black microplate

- Fluorometric microplate reader (Excitation/Emission ~380 nm/~460 nm)

2. Procedure:

- Prepare a serial dilution of this compound in the assay buffer.

- In the wells of the microplate, add the assay buffer, the test compound at various concentrations, and the thrombin solution. Include wells for a negative control (buffer and enzyme) and a positive control.

- Incubate the plate at 37°C for a specified period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

- Initiate the reaction by adding the fluorogenic substrate to all wells.

- Immediately begin kinetic measurement of fluorescence intensity at 37°C for a set duration (e.g., 30 minutes).

- The rate of substrate cleavage is determined from the linear portion of the kinetic curve.

- Calculate the percentage of thrombin inhibition for each concentration of this compound relative to the uninhibited control.

- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Mycobacterial Growth Inhibition Assay (MGIA)

This protocol outlines a general procedure for assessing the antimycobacterial activity of this compound.

1. Materials and Reagents:

- Mycobacterium tuberculosis (e.g., H37Rv strain)

- Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol

- This compound (dissolved in an appropriate solvent, e.g., DMSO)

- Positive Control (a known anti-TB drug, e.g., isoniazid)

- 96-well microplate

- Microplate reader for measuring optical density (OD) at a specific wavelength (e.g., 600 nm) or a resazurin-based viability indicator.

2. Procedure:

- Prepare a standardized inoculum of M. tuberculosis from a mid-log phase culture.

- Prepare serial dilutions of this compound in the supplemented 7H9 broth in the wells of the microplate.

- Add the mycobacterial inoculum to each well. Include wells for a negative control (no compound) and a positive control.

- Seal the plate and incubate at 37°C in a humidified incubator for a specified period (e.g., 7-14 days).

- After incubation, assess mycobacterial growth. This can be done by measuring the OD600 or by adding a viability indicator like resazurin and measuring the color change or fluorescence.

- The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that results in a significant inhibition of bacterial growth compared to the control.

Signaling Pathways and Workflows

Coagulation Cascade and Thrombin Inhibition

The following diagram illustrates the central role of thrombin in the coagulation cascade and the point of inhibition by a direct thrombin inhibitor like this compound.

Caption: The coagulation cascade showing the point of thrombin inhibition.

Experimental Workflow for Screening Thrombin Inhibitors

The diagram below outlines a typical workflow for the screening and identification of direct thrombin inhibitors from a natural source, such as Radix Salviae Miltiorrhizae.

Caption: Workflow for screening natural thrombin inhibitors.

References

Unveiling the Pharmacological Profile of 15,16-Dihydrotanshindiol C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

15,16-Dihydrotanshindiol C is a diterpenoid compound that has been identified as a potent inhibitor of thrombin, a key enzyme in the blood coagulation cascade. This technical guide provides a comprehensive overview of the current understanding of the pharmacological profile of this compound, with a focus on its primary mechanism of action. Due to the limited availability of detailed public data, this document also outlines a representative experimental protocol for assessing its thrombin inhibitory activity and contextualizes its potential therapeutic relevance.

Core Pharmacological Profile: Thrombin Inhibition

The principal pharmacological effect of this compound identified in the scientific literature is its potent inhibition of thrombin.[1][2] Thrombin (Factor IIa) is a serine protease that plays a central role in hemostasis by converting soluble fibrinogen into insoluble fibrin strands, which form the mesh of a blood clot. By directly inhibiting thrombin, this compound can effectively block the final step of the coagulation cascade, thereby exerting an anticoagulant effect.

Quantitative Data on Related Tanshinones

To provide a comparative perspective on the anti-thrombin activity of related compounds evaluated in the same primary study, the following table summarizes the reported IC50 values for three other tanshinones.

| Compound | Target | IC50 (µM) |

| 15,16-dihydrotanshinone I | Thrombin | 29.39 |

| Cryptotanshinone | Thrombin | 81.11 |

| Tanshinone IIA | Thrombin | 66.60 |

Data from Lu et al. (2015) as cited in a 2015 review on orally active thrombin inhibitors.

Signaling Pathway: Inhibition of Coagulation Cascade

The mechanism of action of this compound is centered on the disruption of the final common pathway of the coagulation cascade. The following diagram illustrates the inhibition of thrombin's enzymatic activity on fibrinogen.

Caption: Inhibition of the Thrombin-Catalyzed Conversion of Fibrinogen to Fibrin.

Experimental Protocols

While the specific protocol used to determine the IC50 of this compound is not detailed in accessible literature, a representative fluorometric thrombin inhibitor screening assay protocol is provided below. This methodology is standard for identifying and quantifying the activity of thrombin inhibitors.

Objective: To determine the in vitro inhibitory activity of this compound on human thrombin.

Materials:

-

Human α-thrombin

-

Thrombin-specific fluorogenic substrate (e.g., Boc-Asp(OBzl)-Pro-Arg-AMC)

-

Assay Buffer (e.g., Tris-HCl buffer with NaCl and BSA, pH 7.4)

-

This compound

-

Positive control inhibitor (e.g., Argatroban)

-

96-well black microplates

-

Fluorometric microplate reader (Excitation/Emission wavelengths appropriate for the substrate)

-

Dimethyl sulfoxide (DMSO) for compound dissolution

Procedure:

-

Compound Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Create a serial dilution of the compound in the assay buffer to achieve a range of final assay concentrations.

-

-

Assay Reaction:

-

To each well of the 96-well plate, add the assay buffer.

-

Add the diluted this compound or the positive control to the respective wells.

-

Add the human thrombin solution to all wells except for the blank controls.

-

Incubate the plate at 37°C for a pre-determined period (e.g., 15 minutes) to allow for the interaction between the inhibitor and the enzyme.

-

-

Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the thrombin-specific fluorogenic substrate to all wells.

-

Immediately place the microplate in the fluorometric reader.

-

Measure the fluorescence intensity kinetically over a specified time period (e.g., 30 minutes) at 37°C.

-

-

Data Analysis:

-

Calculate the rate of the enzymatic reaction (slope of the linear portion of the kinetic curve).

-

Determine the percentage of thrombin inhibition for each concentration of this compound relative to the uninhibited control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for screening and characterizing potential thrombin inhibitors like this compound.

Caption: Experimental Workflow for Thrombin Inhibitor Screening.

Conclusion and Future Directions

This compound has been identified as a potent thrombin inhibitor, suggesting its potential as an anticoagulant agent. However, a comprehensive understanding of its pharmacological profile is currently limited by the lack of publicly available quantitative data and detailed experimental studies. Future research should focus on determining the precise IC50 value, elucidating its binding kinetics with thrombin, and evaluating its efficacy and safety in preclinical models of thrombosis. Furthermore, investigating its effects on other components of the coagulation cascade and its broader pharmacological activities will be crucial for fully characterizing its therapeutic potential. The accessibility of primary research data will be paramount for advancing the scientific community's understanding of this promising compound.

References

The Biological Activity of 15,16-Dihydrotanshindiol C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

15,16-Dihydrotanshindiol C is a diterpenoid compound isolated from Salvia miltiorrhiza (Danshen), a plant widely used in traditional Chinese medicine. This technical guide provides a comprehensive overview of the current scientific understanding of the biological activities of this compound, with a focus on its potential as a therapeutic agent. This document summarizes the available data on its mechanism of action, presents quantitative data where available, and outlines relevant experimental protocols. It is important to note that while this compound has been identified as a potent biological agent, much of the detailed mechanistic and quantitative data comes from studies on the closely related compound, 15,16-dihydrotanshinone I (DHTS). Due to their structural similarity, the activities of DHTS are presented here as a strong indication of the potential activities of this compound, a hypothesis that warrants further direct investigation.

Core Biological Activities

Thrombin Inhibitory Activity

This compound has been identified as a potent direct inhibitor of thrombin, a key serine protease involved in the blood coagulation cascade.[1] Direct thrombin inhibitors are a class of anticoagulants that bind directly to thrombin, blocking its interaction with fibrinogen and thereby preventing the formation of a fibrin clot. This activity suggests potential therapeutic applications in the prevention and treatment of thrombotic disorders.

While direct quantitative data for this compound is not yet available in the public domain, a study screening for direct thrombin inhibitors from Radix Salviae Miltiorrhizae identified several related tanshinones as active compounds.[2] This study provides valuable context for the potential potency of this compound.

Table 1: Thrombin Inhibitory Activity of Related Tanshinones

| Compound | IC50 (μM) |

| 15,16-Dihydrotanshinone I | 29.39[2] |

| Cryptotanshinone | 81.11[2] |

| Tanshinone IIA | 66.60[2] |

Potential Anticancer and Anti-Angiogenic Effects

Extensive research on the related compound, 15,16-dihydrotanshinone I (DHTS), has demonstrated significant anticancer and anti-angiogenic properties. These findings provide a strong rationale for investigating this compound for similar activities.

Studies have shown that DHTS exhibits anti-proliferative and pro-apoptotic effects in various cancer cell lines, including breast adenocarcinoma and human promyelocytic leukemia HL-60 cells.[3][4] Furthermore, DHTS has been shown to inhibit angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[5][6]

Table 2: Anticancer and Anti-Angiogenic Activities of 15,16-Dihydrotanshinone I (DHTS)

| Activity | Cell Line/Model | Key Findings | Reference |

| Anticancer | Breast Adenocarcinoma (MCF-7, MDA-MB-231) | Induces G1 phase arrest and apoptosis. | [4] |

| Human Promyelocytic Leukemia (HL-60) | Induces apoptosis via activation of JNK and FasL signaling pathways. | [3] | |

| Human Prostate Carcinoma (DU145) | Induces apoptosis through endoplasmic reticular stress. | [7] | |

| Anti-angiogenic | Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibits proliferation, migration, invasion, and tube formation. IC50 of ~1.28 µg/ml for cytotoxicity. | [5] |

| Chick Embryo Chorioallantoic Membrane (CAM) Assay | Significant in vivo anti-angiogenic activity. | [5] | |

| Hemangioma Model (EOMA cells) | Inhibits proliferation and angiogenesis. | [6] |

Signaling Pathways

Hypothesized Inhibition of the HIF-1α Signaling Pathway

The Hypoxia-Inducible Factor-1α (HIF-1α) is a key transcription factor that plays a central role in cellular adaptation to low oxygen levels (hypoxia), a common feature of the tumor microenvironment. HIF-1α promotes tumor growth and angiogenesis by upregulating the expression of various target genes, including vascular endothelial growth factor (VEGF).

While the direct effect of this compound on the HIF-1α pathway has not been reported, studies on 15,16-dihydrotanshinone I (DHTS) suggest that this is a likely mechanism of its anti-angiogenic and anticancer effects. It is hypothesized that this compound may act similarly.

Caption: Hypothesized inhibition of the HIF-1α signaling pathway by this compound, based on data from 15,16-dihydrotanshinone I.

Experimental Protocols

Direct Thrombin Inhibitor Assay

This protocol outlines a general procedure for determining the thrombin inhibitory activity of a compound like this compound.

Principle: The assay measures the ability of an inhibitor to block the enzymatic activity of thrombin. This is typically done by monitoring the cleavage of a chromogenic or fluorogenic substrate by thrombin in the presence and absence of the test compound. The decrease in substrate cleavage is proportional to the inhibitory activity of the compound.

Materials:

-

Human α-thrombin

-

Chromogenic or fluorogenic thrombin substrate (e.g., S-2238)

-

Assay buffer (e.g., Tris-HCl buffer with physiological pH and salt concentration)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents: Prepare stock solutions of thrombin, substrate, and the test compound in the assay buffer.

-

Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and a fixed concentration of thrombin. Include control wells with buffer and thrombin only (positive control) and buffer only (blank).

-

Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Add the thrombin substrate to all wells to start the enzymatic reaction.

-

Measurement: Immediately begin monitoring the change in absorbance (for chromogenic substrates) or fluorescence (for fluorogenic substrates) over time using a microplate reader.

-

Data Analysis: Calculate the initial reaction rates for each concentration of the inhibitor. Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Caption: Experimental workflow for a direct thrombin inhibitor assay.

Conclusion and Future Directions

This compound is a promising natural product with potent biological activity, most notably as a direct thrombin inhibitor. While direct quantitative data and detailed mechanistic studies for this specific compound are currently limited, the extensive research on the structurally similar compound, 15,16-dihydrotanshinone I, provides a strong foundation for future investigations. The potential anticancer and anti-angiogenic effects, possibly mediated through the HIF-1α signaling pathway, warrant further exploration.

For researchers, scientists, and drug development professionals, this compound represents an exciting lead compound. Future research should focus on:

-

Quantitative analysis: Determining the IC50 and Ki values of this compound for thrombin inhibition.

-

Direct biological evaluation: Conducting in-depth studies to confirm and quantify its anticancer and anti-angiogenic activities.

-

Mechanism of action studies: Elucidating the specific signaling pathways modulated by this compound.

-

Comparative studies: Directly comparing the biological activities of this compound and 15,16-dihydrotanshinone I to understand the structure-activity relationship.

Such studies will be crucial in fully characterizing the therapeutic potential of this compound and advancing its development as a novel therapeutic agent.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Screening of direct thrombin inhibitors from Radix Salviae Miltiorrhizae by a peak fractionation approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Screening of Potential Anti-Thrombotic Ingredients from Salvia miltiorrhiza in Zebrafish and by Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Preliminary Technical Guide: 15,16-Dihydrotanshindiol C

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of the preliminary findings on 15,16-Dihydrotanshindiol C, a diterpenoid compound isolated from Radix Salviae Miltiorrhizae. The available data points to its potential as a direct inhibitor of thrombin, a key enzyme in the coagulation cascade. This guide summarizes the current, albeit limited, quantitative data and outlines the likely experimental approach used to determine its activity.

Core Focus: Thrombin Inhibition

Preliminary studies have identified this compound as a potent inhibitor of thrombin.[1] Thrombin (Factor IIa) is a critical serine protease that catalyzes the conversion of fibrinogen to fibrin, leading to the formation of a blood clot. Direct thrombin inhibitors are a class of anticoagulants that bind directly to the active site of thrombin, blocking its enzymatic activity and thereby preventing thrombosis.

Quantitative Data

| Compound | IC50 (µM) |

| 15,16-Dihydrotanshinone I | 29.39[2] |

| Cryptotanshinone | 81.11[2] |

| Tanshinone IIA | 66.60[2] |

Experimental Protocols

The following is a representative experimental protocol for a chromogenic thrombin inhibition assay, based on methodologies commonly employed for screening thrombin inhibitors. This protocol is intended to provide a framework for researchers looking to replicate or build upon these preliminary findings.

Principle:

The assay measures the ability of a test compound to inhibit the enzymatic activity of thrombin on a specific chromogenic substrate. When cleaved by active thrombin, the substrate releases a chromophore (e.g., p-nitroaniline), which can be quantified by measuring the absorbance at a specific wavelength (typically 405 nm). The reduction in color development in the presence of the test compound is proportional to its inhibitory activity.

Materials:

-

Human α-thrombin

-

Chromogenic thrombin substrate (e.g., S-2238: H-D-Phenylalanyl-L-pipecolyl-L-arginine-p-nitroaniline dihydrochloride)

-

Tris-HCl buffer (e.g., 50 mM, pH 7.4, containing NaCl and a non-ionic surfactant)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of human α-thrombin in Tris-HCl buffer.

-

Prepare a stock solution of the chromogenic substrate in sterile, purified water.

-

Prepare a series of dilutions of the test compound (this compound) in the assay buffer. Also, prepare a vehicle control (buffer with the same concentration of solvent used for the test compound).

-

-

Assay Protocol:

-

To each well of a 96-well microplate, add a defined volume of the thrombin solution.

-

Add the test compound dilutions or the vehicle control to the respective wells.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specified period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate the enzymatic reaction by adding the chromogenic substrate to each well.

-

Immediately begin monitoring the change in absorbance at 405 nm over time using a microplate reader in kinetic mode.

-

-

Data Analysis:

-

Calculate the rate of the enzymatic reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance versus time curve.

-

Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

-

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the relevant biological pathway and a typical experimental workflow for screening thrombin inhibitors.

Caption: Role of this compound in the coagulation cascade.

Caption: Workflow for chromogenic thrombin inhibitor screening.

References

15,16-Dihydrotanshindiol C from Salvia miltiorrhiza: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

15,16-Dihydrotanshindiol C is a diterpenoid compound isolated from the roots of Salvia miltiorrhiza Bunge (Danshen), a plant widely used in traditional Chinese medicine.[1] This compound is of significant interest to the scientific community due to its potent activity as a thrombin inhibitor.[1] Thrombin is a critical serine protease that plays a central role in the blood coagulation cascade, and its inhibition is a key therapeutic strategy for the prevention and treatment of thrombotic disorders. This guide provides a comprehensive overview of the available technical information on this compound, including its properties, potential experimental protocols, and the current understanding of its biological context.

Chemical and Physical Properties

Limited specific data on the physicochemical properties of this compound is available in public literature. However, its basic chemical information is summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₈H₁₈O₅ |

| Molecular Weight | 314.33 g/mol |

| CAS Number | 891854-96-9 |

| Class | Diterpenoid |

Isolation and Purification from Salvia miltiorrhiza

A specific, detailed protocol for the isolation and purification of this compound has not been extensively published. However, based on general methods for the separation of diterpenoids from Salvia miltiorrhiza, a plausible workflow can be proposed. This typically involves solvent extraction followed by chromatographic separation techniques.

A generalized workflow for the isolation of diterpenoids from Salvia miltiorrhiza is presented below. It is important to note that optimization of solvents and chromatographic conditions would be necessary to achieve the specific isolation of this compound.

A potential workflow for the isolation of this compound.

Biological Activity and Mechanism of Action

The primary reported biological activity of this compound is its potent inhibition of thrombin.[1] Thrombin is a key enzyme that converts fibrinogen to fibrin, leading to the formation of a blood clot. Inhibitors of thrombin are crucial anticoagulant agents used in the management of various cardiovascular diseases, including deep vein thrombosis, pulmonary embolism, and stroke.

Experimental Protocols

Thrombin Inhibition Assay (Fluorometric)

The following is a representative protocol for a fluorometric thrombin inhibitor screening assay that can be adapted to determine the inhibitory activity of this compound. This protocol is based on commercially available kits and common laboratory practices.

Objective: To determine the IC50 value of this compound for thrombin inhibition.

Materials:

-

This compound

-

Human Thrombin

-

Fluorogenic Thrombin Substrate (e.g., Boc-Asp(OBzl)-Pro-Arg-AMC)

-

Assay Buffer (e.g., Tris-HCl, pH 8.0, with NaCl and CaCl₂)

-

96-well black microplate

-

Fluorometric microplate reader (Excitation/Emission ~350-380 nm / ~440-460 nm)

-

Known thrombin inhibitor as a positive control (e.g., Argatroban)

-

DMSO for compound dissolution

Procedure:

-

Compound Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Create a series of dilutions of the stock solution in assay buffer to achieve a range of final assay concentrations.

-

-

Assay Setup:

-

In a 96-well black microplate, add the following to respective wells:

-

Blank: Assay Buffer

-

Negative Control: Assay Buffer + Thrombin

-

Positive Control: Assay Buffer + Thrombin + Positive Control Inhibitor

-

Test Compound: Assay Buffer + Thrombin + this compound (at various concentrations)

-

-

-

Pre-incubation:

-

Add the thrombin solution to the wells containing the assay buffer and the test compound or controls.

-

Incubate the plate at 37°C for 10-15 minutes to allow for the interaction between the inhibitor and the enzyme.

-

-

Reaction Initiation:

-

Add the fluorogenic thrombin substrate to all wells to initiate the enzymatic reaction.

-

-

Measurement:

-

Immediately place the microplate in a fluorometric plate reader.

-

Measure the fluorescence intensity kinetically at 37°C for a set period (e.g., 30-60 minutes), with readings taken every 1-2 minutes.

-

-

Data Analysis:

-

Calculate the rate of substrate cleavage (increase in fluorescence over time) for each well.

-

Normalize the rates of the test compound wells to the negative control (100% activity) and the blank (0% activity).

-

Plot the percentage of thrombin inhibition versus the concentration of this compound.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

References

Diterpenoids from Salvia miltiorrhiza: A Technical Guide for Researchers

An in-depth exploration of the isolation, bioactivity, and therapeutic potential of diterpenoid compounds from the roots of Salvia miltiorrhiza (Danshen), tailored for researchers, scientists, and drug development professionals.

The roots of Salvia miltiorrhiza, commonly known as Danshen, are a cornerstone of traditional Chinese medicine, revered for centuries for their therapeutic properties in treating cardiovascular and cerebrovascular diseases.[1][2] Modern phytochemical research has identified diterpenoids, particularly a class of abietane-type compounds known as tanshinones, as major bioactive constituents responsible for these pharmacological effects.[3][4] This technical guide provides a comprehensive overview of the diterpenoids isolated from Salvia miltiorrhiza, their diverse biological activities, the signaling pathways they modulate, and the experimental protocols for their study.

Quantitative Bioactivity and Abundance of Key Diterpenoids

The biological efficacy and natural abundance of diterpenoids from Salvia miltiorrhiza have been extensively quantified. The following tables summarize key data on their anti-inflammatory, cytotoxic, and acetylcholinesterase inhibitory activities, as well as their concentrations in the plant material.

Table 1: Anti-inflammatory and Cytotoxic Activities of Diterpenoids from Salvia miltiorrhiza

| Compound | Biological Activity | Assay System | IC₅₀ (µM) | Reference |

| Compound 11 | Anti-inflammatory (NO inhibition) | LPS-induced RAW264.7 macrophages | 3.4 ± 1.2 | [5][6] |

| Tanshinone I | Cytotoxicity | Human prostate cancer cell lines | ~3–6 | [7] |

| Compound 1 | Cytotoxicity | Tumor-repopulating cells | 2.83 | [8] |

| Compound 4 | Anti-inflammatory (TNF-α inhibition) | LPS-induced RAW 264.7 cells | 24.47 | [9] |

| Compound 4 | Anti-inflammatory (IL-6 inhibition) | LPS-induced RAW 264.7 cells | 2.66 | [9] |

| Compound 5 | Anti-inflammatory (TNF-α inhibition) | LPS-induced RAW 264.7 cells | 0.75 | [9] |

| Compound 5 | Anti-inflammatory (IL-6 inhibition) | LPS-induced RAW 264.7 cells | 0.29 | [9] |

| Compound 16 | Anti-inflammatory (TNF-α inhibition) | LPS-induced RAW 264.7 cells | 3.32 | [9] |

| Compound 16 | Anti-inflammatory (IL-6 inhibition) | LPS-induced RAW 264.7 cells | 2.00 | [9] |

Table 2: Acetylcholinesterase Inhibitory Activity of Diterpenoids from Salvia miltiorrhiza

| Compound | IC₅₀ (µM) | Reference |

| Dihydrotanshinone I | 1.0 | [10][11] |

| Cryptotanshinone | 7.0 | [10][11] |

Table 3: Quantitative Analysis of Major Diterpenoids in Dried Salvia miltiorrhiza Roots

| Compound | Content (mg/kg) | Reference |

| Tanshinone IIA | 895 | [12][13] |

| Cryptotanshinone | 764 | [12][13] |

| Dihydrotanshinone I | 0.054% (w/w) | [10][11] |

| Cryptotanshinone | 0.23% (w/w) | [10][11] |

Signaling Pathways Modulated by Salvia miltiorrhiza Diterpenoids

Diterpenoids from Salvia miltiorrhiza exert their biological effects by modulating a variety of cellular signaling pathways. Tanshinone IIA, for instance, has been shown to inhibit the NF-κB pathway, a key regulator of inflammation.[1][2] Cryptotanshinone has demonstrated anti-proliferative and apoptotic effects in cancer cells through the PI3K/AKT signaling pathway.[12] The anti-inflammatory actions of several highly oxygenated abietane diterpenoids are also attributed to their inhibition of the NF-κB signaling pathway.[9]

Figure 1: Inhibition of the NF-κB pathway by Tanshinone IIA.

Figure 2: Modulation of the PI3K/AKT pathway by Cryptotanshinone.

Experimental Protocols

Isolation and Purification of Diterpenoids

A common method for the isolation of diterpenoids from Salvia miltiorrhiza involves extraction with an organic solvent followed by chromatographic separation.

1. Extraction: The dried roots of Salvia miltiorrhiza are typically extracted with ethanol. A more specific method for obtaining a crude diterpenoid extract utilizes a mixture of ethanol and n-hexane (1:1, v/v).[14]

2. Preparative High-Speed Counter-Current Chromatography (HSCCC): HSCCC is an effective technique for the preparative separation and purification of multiple diterpenoids in a single run.[14]

-

Apparatus: A preparative HSCCC instrument equipped with a multi-layer coil.

-

Two-Phase Solvent Systems:

-

System A: n-hexane-ethanol-water (10:5.5:4.5, v/v/v)

-

System B: n-hexane-ethanol-water (10:7:3, v/v/v)

-

-

Procedure: A stepwise elution is performed using the two solvent systems to yield dihydrotanshinone I, cryptotanshinone, methylenetanshiquinone, tanshinone I, tanshinone IIA, and danshenxinkun B.[14] The purity of the isolated compounds is typically assessed by HPLC.[14]

Figure 3: Workflow for the isolation of diterpenoids using HSCCC.

Quantitative Analysis of Diterpenoids

High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the predominant methods for the quantitative determination of diterpenoids in Salvia miltiorrhiza.

1. UHPLC Method for Quantification of 11 Diterpenoids: [12][13]

-

Column: Kinetex C18 (100 x 2.1 mm, 1.7 µm particle size).

-

Mobile Phase: A gradient of acetonitrile (B) and water.

-

Gradient Program:

-

0-5 min: 42-45% B

-

5-11 min: 45-56% B

-

11-16 min: 56-85% B

-

16-20 min: 85-95% B

-

-

Calibration: (+)-Vouacapenic acid is used as a calibrant for certain diterpenoids, while tanshinone IIA is used for the quantification of tanshinone-type diterpenoids.

2. LC-MS-MS Method for Quantification of Four Diterpenoids: [15][16]

-

Chromatography: HPLC with a C18 column.

-

Detection: Electrospray ionization tandem mass spectrometry (ESI-MS-MS).

-

Quantification Mode: Selected Reaction Monitoring (SRM) based on the fragments of [M+H]⁺ under collision-activated conditions.

-

Validation: The method is validated for recovery, with mean recovery rates of 93.1% to 97.2% for dihydrotanshinone I, cryptotanshinone, tanshinone I, and tanshinone IIA.[15][16]

3. UPLC Method for Simultaneous Determination of 10 Diterpenoids: [17]

-

Optimization: Central composite design is used to optimize key parameters such as gradient, flow rate, and column temperature.

-

Performance: Under optimal conditions, baseline separation of most compounds can be achieved within 8 minutes.

Conclusion

The diterpenoids from Salvia miltiorrhiza represent a rich source of pharmacologically active compounds with significant therapeutic potential. Their diverse biological activities, including anti-inflammatory, anticancer, and neuroprotective effects, are mediated through the modulation of key cellular signaling pathways. The experimental protocols outlined in this guide provide a foundation for researchers to further explore the chemical diversity and therapeutic applications of these valuable natural products. Continued investigation into the structure-activity relationships and mechanisms of action of these diterpenoids will be crucial for the development of novel therapeutics for a range of human diseases.

References

- 1. Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Tanshinones: Sources, Pharmacokinetics and Anti-Cancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Diterpenoids isolated from the root of Salvia miltiorrhiza and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bioactive tanshinones in Salvia Miltiorrhiza inhibit the growth of prostate cancer cells in vitro and in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New diterpenoid quinones derived from Salvia miltiorrhiza and their cytotoxic and neuroprotective activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of highly oxygenated abietane diterpenoids from Salvia miltiorrhiza and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel diterpenoid acetylcholinesterase inhibitors from Salvia miltiorhiza - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. d-nb.info [d-nb.info]

- 12. Cytotoxic diterpenoids from Salvia glutinosa and comparison with the tanshinone profile of danshen (Salvia miltiorrhiza) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Cytotoxic diterpenoids from Salvia glutinosa and comparison with the tanshinone profile of danshen (Salvia miltiorrhiza) [frontiersin.org]

- 14. Preparative isolation and purification of six diterpenoids from the Chinese medicinal plant Salvia miltiorrhiza by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Quantitative determination of four diterpenoids in Radix Salviae Miltiorrhizae using LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Quantitative Determination of Four Diterpenoids in Radix Salviae Miltiorrhizae Using LC-MS-MS [jstage.jst.go.jp]

- 17. Optimizing ultraperformance liquid chromatographic analysis of 10 diterpenoid compounds in Salvia miltiorrhiza using central composite design - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Uses of 15,16-Dihydrotanshindiol C: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

15,16-Dihydrotanshindiol C, a diterpenoid compound isolated from Salvia miltiorrhiza, has emerged as a molecule of interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current scientific knowledge regarding this compound, with a primary focus on its established role as a potent anticoagulant and its prospective applications in oncology and anti-inflammatory therapies. This document synthesizes available data, details relevant experimental methodologies, and visualizes key signaling pathways to facilitate further research and drug development efforts. While direct research on this compound is nascent, this guide draws parallels with the structurally similar and well-studied compound, 15,16-dihydrotanshinone I (DHTS), to extrapolate potential mechanisms and therapeutic avenues.

Core Compound Profile

| Property | Data | Reference |

| Compound Name | This compound | [MedChemExpress Data Sheet] |

| Chemical Class | Diterpenoid | [MedChemExpress Data Sheet] |

| Source | Salvia miltiorrhiza (Danshen) | [Lu et al., 2015][1] |

| Molecular Formula | C₁₈H₁₈O₅ | [MedChemExpress Data Sheet] |

| Molecular Weight | 314.33 g/mol | [MedChemExpress Data Sheet] |

| Primary Activity | Potent Thrombin Inhibitor | [Lu et al., 2015][1] |

Therapeutic Potential and Mechanism of Action

Anticoagulant Activity

This compound has been identified as a potent direct inhibitor of thrombin, a key serine protease in the coagulation cascade.[1] By directly binding to and inhibiting thrombin, it can prevent the conversion of fibrinogen to fibrin, thereby impeding clot formation. This activity suggests its potential as a novel anticoagulant for the prevention and treatment of thrombotic disorders.

Quantitative Data:

While Lu et al. (2015) identified this compound as a potent thrombin inhibitor, the specific IC50 value is not publicly available in the abstract.[1] The study screened 91 fractions from Radix Salviae Miltiorrhizae and found 19 to have thrombin inhibitory effects.[1] For comparison, the structurally related compound 15,16-dihydrotanshinone I was found to have an IC50 value of 29.39 μM for thrombin inhibition.[1]

Signaling Pathway: Coagulation Cascade

Potential Anticancer Activity (by analogy to 15,16-dihydrotanshinone I)

Due to the structural similarity with 15,16-dihydrotanshinone I (DHTS), it is plausible that this compound may exhibit comparable anticancer properties. DHTS has been shown to induce apoptosis and inhibit proliferation in various cancer cell lines, including leukemia, breast cancer, and prostate cancer.

Potential Mechanisms of Action:

-

Induction of Apoptosis: DHTS triggers apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It has been shown to upregulate pro-apoptotic proteins like Bax and Bad, and activate caspases-3, -8, and -9.

-

Cell Cycle Arrest: DHTS can induce G1 phase arrest in cancer cells by downregulating cyclins (D1, D3, E) and cyclin-dependent kinase 4 (CDK4), while upregulating the CDK inhibitor p27.

-

Modulation of Signaling Pathways: Key pathways implicated in the anticancer effects of DHTS include the JNK/FasL pathway and the induction of endoplasmic reticulum (ER) stress.

Quantitative Data for 15,16-dihydrotanshinone I (for comparative purposes):

| Cell Line | Assay Type | Endpoint | Concentration/Dose | Outcome |

| HL-60 Leukemia | Cell Viability | Apoptosis | 1.5 µg/mL | Increased Bax/Bad, activated caspases-3, -8, -9 |

| HL-60 Leukemia | In vivo Xenograft | Tumor Growth | 25 mg/kg | Attenuated tumor growth |

| MCF-7 Breast Cancer | Cell Proliferation | G1 Arrest | Dose-dependent | Decreased cyclin D1, D3, E, and CDK4 expression |

| MDA-MB-231 Breast Cancer | Cell Proliferation | G1 Arrest | Dose-dependent | Increased p27 expression |

| Prostate Cancer Cells | Apoptosis | ER Stress | Not specified | Induces apoptosis via ER stress |

Signaling Pathway: JNK/FasL-Mediated Apoptosis

Potential Anti-inflammatory Activity (by analogy to 15,16-dihydrotanshinone I)

DHTS has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. This suggests that this compound could also possess anti-inflammatory effects.

Potential Mechanism of Action:

-

Inhibition of NF-κB Pathway: DHTS has been shown to suppress the activation of the NF-κB signaling pathway, a central regulator of inflammation. This leads to a reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and MCP-1.

Signaling Pathway: NF-κB Inhibition

Detailed Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the therapeutic potential of this compound, based on standard practices and protocols described for related compounds.

Thrombin Inhibition Assay (Fluorometric)

-

Objective: To determine the in vitro inhibitory activity of this compound against human thrombin.

-

Materials: Human α-thrombin, fluorogenic thrombin substrate (e.g., Boc-Asp(OBzl)-Pro-Arg-AMC), assay buffer (e.g., Tris-HCl with NaCl and PEG), 96-well black microplates, fluorescence plate reader.

-

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Serially dilute the compound in assay buffer to obtain a range of test concentrations.

-

In a 96-well plate, add the compound dilutions, followed by the thrombin solution.

-

Incubate at room temperature for a specified period (e.g., 15 minutes) to allow for inhibitor-enzyme binding.

-

Initiate the reaction by adding the fluorogenic substrate to each well.

-

Measure the fluorescence intensity kinetically over time (e.g., every minute for 30 minutes) using an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

-

Calculate the rate of reaction for each concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Experimental Workflow: Thrombin Inhibition Assay

Cell Viability Assay (MTT Assay)

-

Objective: To assess the cytotoxic effects of this compound on cancer cell lines.

-

Materials: Cancer cell lines (e.g., MCF-7, PC-3), complete cell culture medium, this compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO, 96-well plates, absorbance plate reader.

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Aspirate the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at a wavelength of ~570 nm.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

-

Western Blot Analysis

-

Objective: To investigate the effect of this compound on the expression of specific proteins involved in signaling pathways (e.g., apoptosis, inflammation).

-

Materials: Treated and untreated cell lysates, protein assay kit, SDS-PAGE gels, electrophoresis and blotting apparatus, primary antibodies (e.g., anti-caspase-3, anti-Bax, anti-p-JNK, anti-NF-κB p65), HRP-conjugated secondary antibodies, chemiluminescence substrate, imaging system.

-

Procedure:

-

Lyse cells treated with this compound and determine the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescence substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

-

Future Directions and Conclusion

This compound holds significant promise as a therapeutic agent, primarily due to its confirmed activity as a potent thrombin inhibitor. This warrants further investigation into its efficacy and safety in preclinical models of thrombosis.

Furthermore, the structural similarity to 15,16-dihydrotanshinone I strongly suggests that this compound may possess valuable anticancer and anti-inflammatory properties. Future research should focus on:

-

Quantitative analysis of thrombin inhibition: Determining the precise IC50 value and kinetic parameters of this compound against thrombin.

-

In vitro screening: Evaluating the cytotoxic and anti-inflammatory effects of this compound in a panel of relevant cancer cell lines and inflammatory cell models.

-

Mechanism of action studies: Elucidating the specific signaling pathways modulated by this compound in these contexts.

-

In vivo studies: Assessing the efficacy, pharmacokinetics, and safety of this compound in animal models of thrombosis, cancer, and inflammation.

References

The Anti-Cancer Potential of 15,16-Dihydrotanshindiol C: A Technical Guide for Researchers

An In-depth Examination of Preclinical Findings, Mechanisms of Action, and Future Directions

Introduction